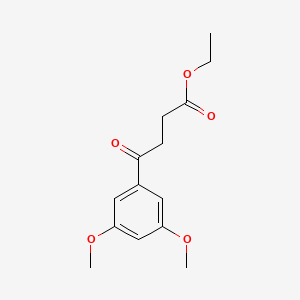

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate

説明

Historical Development of β-Keto Esters in Organic Chemistry

The historical development of β-keto ester chemistry represents one of the most fundamental advancements in organic synthesis, with roots extending back to the late 19th century. The pioneering work of Rainer Ludwig Claisen, who first published his work on the Claisen condensation in 1887, established the foundation for β-keto ester synthesis. This reaction, which produces β-keto esters through the condensation of esters in the presence of strong bases, became a cornerstone reaction that is still taught to every first-year student in organic chemistry. The Claisen condensation fundamentally involves the formation of carbon-carbon bonds through nucleophilic acyl substitution, where an enolate carbon serves as the nucleophile.

The classical acetoacetic ester synthesis emerged as another pivotal development in β-keto ester chemistry, providing a versatile method for preparing ketones with one or two alkyl groups at the α-position. This synthesis utilizes the enhanced acidity of α-protons in β-keto esters, which have pKa values of approximately 10-11, making them significantly more acidic than simple ketones. The enhanced acidity results from the stabilization provided by two electron-withdrawing groups, allowing for the formation of resonance-stabilized enolate anions under relatively mild basic conditions.

During the extensive studies on π-allylpalladium chemistry, researchers developed classical β-keto ester and malonate chemistry to a new generation by discovering various palladium-catalyzed reactions of their allylic esters. These developments demonstrated that palladium enolates generated from allyl β-keto esters after decarboxylation could undergo multiple transformations including reductive elimination to provide α-allyl ketones, elimination of β-hydrogen to give α,β-unsaturated ketones, formation of α-methylene ketones, hydrogenolysis to give ketones, aldol condensation, and Michael addition.

The 20th century witnessed significant advances in understanding the mechanistic aspects of β-keto ester reactions. The recognition that β-keto acids undergo facile decarboxylation due to the stabilization provided by enol formation became crucial for developing new synthetic strategies. This understanding led to the development of methods for removing ester groups from substituted β-keto esters and malonates through hydrogenolysis under neutral conditions, using mixtures of formic acid and triethylamine at room temperature.

Research Importance of Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate

This compound occupies a unique position within the β-keto ester family due to its specific structural features that combine the reactive β-keto ester functionality with an electron-rich aromatic system. The compound's molecular formula C14H18O5 reflects its composition, which includes two methoxy substituents strategically positioned at the 3 and 5 positions of the phenyl ring, creating a symmetrical pattern that influences both its electronic properties and synthetic utility.

The research importance of this specific β-keto ester stems from its potential applications in developing new synthetic methodologies. The presence of the 3,5-dimethoxyphenyl group introduces electron-donating characteristics that can significantly influence the reactivity of the β-keto ester moiety. This electronic influence is particularly relevant in the context of modern asymmetric catalysis, where subtle structural modifications can lead to dramatic changes in selectivity and reactivity patterns.

Recent developments in β-keto ester chemistry have emphasized the importance of understanding how aromatic substituents affect the behavior of these compounds in catalytic transformations. The stereodivergent dehydrative allylation of β-keto esters using hybrid catalytic systems has shown that structural modifications can enable the synthesis of products with high regio-, diastereo-, and enantioselectivity. In such systems, the electronic properties imparted by substituents like the 3,5-dimethoxyphenyl group can influence both the formation and stability of intermediate complexes.

The compound also represents an important model for studying the effects of aromatic substitution patterns on β-keto ester reactivity. The symmetrical 3,5-dimethoxy substitution pattern provides a well-defined electronic environment that can be systematically compared with other substitution patterns to understand structure-activity relationships in β-keto ester chemistry.

Furthermore, the structural complexity of this compound makes it an excellent substrate for investigating new synthetic transformations. The combination of the reactive β-keto ester functionality with the substituted aromatic ring provides multiple sites for potential functionalization, making it valuable for developing multi-step synthetic sequences and evaluating the compatibility of different reaction conditions.

Current Academic Interest and Applications

Current academic interest in this compound and related β-keto esters reflects the ongoing evolution of organic synthesis toward more sophisticated and environmentally conscious methodologies. The compound serves as a representative example of how traditional β-keto ester chemistry is being adapted for modern synthetic challenges, particularly in the development of greener synthetic processes and more selective transformations.

Contemporary research has focused significantly on the transesterification of β-keto esters, with particular attention to methodologies that minimize environmental impact. These studies have revealed that β-keto esters can undergo selective transesterification under mild conditions, offering alternatives to traditional harsh reaction conditions. The development of lipase-catalyzed transesterification methods has shown particular promise, with Candida antarctica lipase B demonstrating high chemoselectivity in the acylation of aliphatic alcohols in the presence of phenols.

The field of asymmetric catalysis has shown renewed interest in alkylidene β-ketoesters, which have attracted attention despite being known since the beginning of the 20th century. These versatile electrophiles, characterized by strongly polarized enone double bonds due to the presence of ester moieties as electron-withdrawing groups, have opened new avenues for challenging transformations in enantioselective catalysis. The resulting increase in reactivity has enabled a number of previously difficult transformations, though it also presents challenges due to their sensitivity toward acids, bases, and high temperatures.

Recent developments in flow chemistry have also impacted β-keto ester synthesis, with researchers developing in-flow processes for β-keto ester preparation via catalyzed formal carbon-hydrogen insertion reactions. These methods offer advantages in terms of reaction control and scalability, making them attractive for both academic research and potential industrial applications.

The application of β-keto esters in pharmaceutical research has gained particular attention, with studies exploring their potential as antibacterial compounds. Research has shown that β-keto esters designed based on the structure of autoinducers of bacterial quorum sensing can exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Such applications demonstrate the continuing relevance of β-keto ester chemistry in addressing contemporary challenges in medicinal chemistry.

In the realm of natural product synthesis, β-keto esters continue to serve as important building blocks for constructing complex molecular architectures. The development of stereodivergent synthetic approaches using binary catalytic systems has enabled the synthesis of products with multiple adjacent stereocenters, as demonstrated in the synthesis of natural products like pancratistatin. These methodologies highlight how classical β-keto ester chemistry is being integrated with modern catalytic methods to achieve previously difficult synthetic transformations.

特性

IUPAC Name |

ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKOUCFPXIPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645827 | |

| Record name | Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-59-3 | |

| Record name | Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

化学反応の分析

Types of Reactions

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(3,5-dimethoxyphenyl)-4-hydroxybutyrate.

Substitution: Various esters or amides depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate has several applications across various scientific fields:

Chemistry

- Intermediate in Synthesis : Used as a building block for synthesizing more complex organic molecules.

- Reagent in Reactions : Acts as a reagent in cyclization reactions and the synthesis of heterocyclic compounds.

Biology

- Antimicrobial Properties : The compound is being investigated for its potential antimicrobial effects against various pathogens.

- Anticancer Activity : Studies have shown promising results in inhibiting tumor growth, particularly in models of Ehrlich Ascites Carcinoma (EAC).

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent, particularly in cancer treatment due to its antitumor and antioxidant properties.

Industry

- Production of Pharmaceuticals : Used in the production of fine chemicals and pharmaceuticals, contributing to drug formulation processes.

The biological activities of this compound have been explored through various studies:

- Antitumor Activity : In a study involving EAC cells, treatment with the compound resulted in a significant reduction in tumor cell viability, indicating its potential as an anticancer agent.

- Antioxidant Properties : Exhibits antioxidant activity which is crucial for mitigating oxidative stress-related damage in cells. This property is particularly beneficial in cancer therapy as it helps protect normal cells from chemotherapy side effects.

Case Study 1: Antitumor Efficacy

- Methodology : Mice were treated with varying doses of this compound followed by evaluation of tumor cell viability and histopathological analysis.

- Results : Significant reduction in tumor growth was observed, supporting its potential use in cancer therapy.

Case Study 2: Antioxidant Activity Assessment

- Methodology : The total antioxidant capacity was measured using standard assays.

- Results : The compound demonstrated a significant increase in antioxidant levels in treated tissues compared to control groups.

作用機序

The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the active 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

類似化合物との比較

Substituent Effects on Chemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxy groups in the target compound enhance resonance stabilization of the aromatic ring compared to chloro or fluoro substituents, which withdraw electron density. This difference impacts reactivity in electrophilic substitution reactions .

- Steric and Solubility Considerations : Methyl groups (e.g., in Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate) increase hydrophobicity, whereas methoxy groups improve solubility in polar solvents due to their oxygen lone pairs .

生物活性

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₄H₁₈O₅

- Molecular Weight : Approximately 266.29 g/mol

- Functional Groups : The compound contains an ester functional group and two methoxy groups on the aromatic ring, which enhance its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that this compound may:

- Inhibit Enzymes : It can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Bind to Receptors : The compound may also bind to various receptors, modulating biological responses such as apoptosis and antioxidant activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and inhibition of tumor growth in vivo .

Antioxidant Properties

The presence of methoxy groups in the structure contributes to its antioxidant capabilities:

- This compound has shown promising results in scavenging free radicals, which is critical for reducing oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- In vitro studies have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4-(3,4-Dimethoxyphenyl)-4-oxobutanoate | C₁₄H₁₈O₄ | Anticancer activity |

| Ethyl 4-(2,5-Dimethoxyphenyl)-4-oxobutyrate | C₁₄H₁₈O₅ | Antiviral properties |

| Ethyl 4-(2,5-Dimethylphenyl)-4-oxobutyrate | C₁₄H₁₈O₃ | Antimicrobial activity |

This table illustrates how variations in substitution patterns on the aromatic ring influence the biological activities of these compounds. The specific arrangement of methoxy groups in this compound may enhance its solubility and bioactivity compared to others without such modifications.

Case Studies

- Antitumor Efficacy Study :

-

Antioxidant Activity Assessment :

- In a series of assays designed to measure total antioxidant capacity, this compound showed a marked increase in antioxidant levels in liver and kidney tissues without causing any adverse effects on organ function.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Claisen condensation or esterification of 3,5-dimethoxyphenylacetic acid derivatives with ethyl acetoacetate. Optimization involves:

- Catalyst selection : Use of BF₃·Et₂O or H₂SO₄ as acid catalysts for esterification.

- Solvent systems : Polar aprotic solvents (e.g., THF or DMF) improve reaction efficiency.

- Temperature control : Reactions typically proceed at 80–100°C under reflux.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 3.85 (s, 6H, -OCH₃), 4.15 (q, 2H, -OCH₂), 6.5–7.2 (m, aromatic protons).

- ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and ketone (δ 200–210 ppm).

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 267.1) validates molecular weight (C₁₄H₁₈O₅).

- HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm ensures purity.

Reference : cites MFCD00009213 for analogous esters, supporting these methods .

Advanced Research Questions

Q. How does the 3,5-dimethoxyphenyl group influence bioactivity compared to other aryl substituents?

Methodological Answer : The 3,5-dimethoxy moiety enhances:

- Lipophilicity : Improved membrane permeability (logP ~2.8 vs. 2.1 for fluorophenyl analogs).

- Electron-donating effects : Stabilizes radical intermediates in oxidative environments.

- Binding affinity : π-π stacking with hydrophobic pockets in proteins (e.g., Bcl-2 family).

Q. What experimental strategies elucidate the compound’s role in modulating apoptotic pathways in multidrug-resistant (MDR) cancer models?

Methodological Answer :

- Western Blotting : Quantify Bcl-2 family proteins (Mcl-1, Noxa, Bim) in treated vs. untreated MDR cells (e.g., HL60/MX2) .

- Calcium Imaging : Measure ER Ca²⁺ depletion using Fluo-4 AM dye (λₑₓ 488 nm).

- Gene Silencing : siRNA knockdown of MCL1 or NOXA to confirm target specificity.

- Synergy Studies : Combine with standard chemotherapeutics (e.g., Ara-C) to assess resensitization.

Key Finding :

CXL017 (structurally related) downregulates Mcl-1 by 60% and increases Noxa/Bim by 3-fold in HL60/MX2 cells, restoring Ara-C sensitivity .

Q. How can researchers resolve contradictions in reported biological activities of ethyl oxobutyrate derivatives?

Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and exposure times (48–72 hr).

- Metabolic Profiling : LC-MS/MS to quantify intracellular metabolite levels.

- Structural Validation : Confirm batch-to-batch consistency via XRD or 2D NMR.

Case Study :

Discrepancies in IC₅₀ values for fluorophenyl vs. dimethoxyphenyl analogs ( vs. 7) arise from divergent cell viability protocols (MTT vs. ATP luminescence) .

Q. What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer :

- Molecular Docking : AutoDock Vina to model interactions with Bcl-XL or SERCA2 (PDB IDs: 1R2D, 1IWO).

- QSAR Models : Use CODESSA or MOE to correlate substituent electronic parameters (Hammett σ) with activity.

- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability.

Reference : cites SAR studies on CXL017 derivatives .

Q. Table 1: Comparative Bioactivity of Aryl-Substituted Ethyl Oxobutyrate Derivatives

| Compound | Target Protein | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 3,5-Dimethoxyphenyl Deriv. | Mcl-1 | 12.3 | Apoptosis induction |

| 4-Fluorophenyl Deriv. | P-gp | 45.7 | ABC transporter inhibition |

Q. Table 2: Recommended Analytical Parameters

| Technique | Conditions | Key Output |

|---|---|---|

| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | Retention time: 8.2 min |

| ¹H NMR | CDCl₃, 400 MHz | δ 6.7 (aromatic singlet) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。